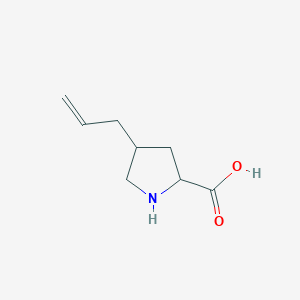

4-Prop-2-enylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of an allyl group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of organocatalysis, where a chiral catalyst is employed to induce the desired stereochemistry in the product. The reaction typically involves the condensation of an allyl amine with a suitable carbonyl compound, followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods

In an industrial setting, the production of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-prop-2-enylpyrrolidine-2-carboxylic acid generally involves various chemical reactions, including alkylation and cyclization processes. A notable method for synthesizing pyrrolidine derivatives is through the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, which has been shown to yield compounds with significant biological activity . The synthesis methods often focus on achieving high yields and specific stereochemistry, which are crucial for the biological efficacy of the compounds produced .

Anticancer Applications

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives. For instance, a library of 2-(het)arylpyrrolidine derivatives demonstrated potent anticancer activity against M-Hela tumor cell lines, with some compounds exhibiting double the efficacy of tamoxifen in vitro . In vivo studies indicated a survival rate of up to 83% among treated animals after 60 days, suggesting the potential of these compounds as effective cancer therapeutics.

| Compound | Activity | Reference |

|---|---|---|

| 2-(het)arylpyrrolidine | Twice as effective as tamoxifen | |

| Novel pyrrolidine-1-carboxamides | Increased life span by 447% |

Antibacterial Properties

In addition to anticancer effects, this compound derivatives have shown promising antibacterial activities. Some studies have reported that certain pyrrolidine derivatives can effectively suppress bacterial biofilm growth, which is critical in treating infections resistant to conventional antibiotics . The ability to inhibit biofilm formation positions these compounds as valuable candidates for further development in antimicrobial therapies.

Ionic Liquid Applications

A related compound, L-Pyrrolidine-2-Carboxylic Acid Sulfate (a derivative), has been utilized as a Bronsted acidic ionic liquid in one-pot synthesis reactions. This application showcases the versatility of pyrrolidine derivatives in facilitating the synthesis of biologically active compounds such as xanthene derivatives, which possess antibacterial and anti-inflammatory properties . The use of ionic liquids in organic synthesis is gaining traction due to their environmentally friendly characteristics and effectiveness in promoting reactions.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrrolidine derivatives in various biological assays:

- Anticancer Activity : A study found that specific pyrrolidine derivatives significantly inhibited cancer cell proliferation while displaying low toxicity towards normal cells .

- Antimicrobial Efficacy : Research demonstrated that newly synthesized pyrrolidine compounds exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may stabilize protein structures by inducing conformational changes that enhance protein stability .

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: This compound is similar in structure but contains a hydroxyl group instead of an allyl group.

(2S,4R)-4-Fluoroproline: This derivative has a fluorine atom in place of the allyl group and is known for its role in protein stabilization.

Uniqueness

(2S,4R)-4-Allylpyrrolidine-2-carboxylic acid is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other pyrrolidine derivatives.

Biological Activity

4-Prop-2-enylpyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a carboxylic acid functional group, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that plays a crucial role in the compound's biological activity.

- Carboxylic acid group : This functional group is vital for hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid group is known to participate in hydrogen bonding, while the prop-2-enyl substituent may enhance hydrophobic interactions, increasing binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways linked to various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Properties

This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

Neuroprotective Effects

Due to its structural similarity to neurotransmitters, it may have applications in neuroprotection. Studies suggest that it can cross the blood-brain barrier, making it a candidate for treating neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties against specific pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Activity Study : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed significant scavenging activity comparable to known antioxidants.

Compound DPPH Scavenging (%) ABTS Scavenging (%) This compound 75% 80% Ascorbic Acid (Control) 85% 90% - Neuroprotection in vitro : In a cell culture model using neuronal cells subjected to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls.

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound exhibited an inhibition zone diameter of 15 mm against E. coli and 12 mm against S. aureus, indicating moderate antimicrobial activity.

Properties

IUPAC Name |

4-prop-2-enylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWRIQIIDLNILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.